BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 7-
(Trifluoromethyl)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

7-(Trifluoromethyl)quinoline-2-
Compound Name:
carboxylic acid

cat. No.: B1603559

CAS Number: 1092304-95-4
Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)quinoline-2-
carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal
chemistry. This document details its physicochemical properties, synthesis methodologies,
spectroscopic characterization, and potential applications in drug discovery, grounded in
established scientific principles.

Core Compound Characteristics

7-(Trifluoromethyl)quinoline-2-carboxylic acid belongs to the quinoline carboxylic acid class
of compounds. The quinoline scaffold is a privileged structure in drug development, appearing
in numerous approved therapeutic agents. The incorporation of a trifluoromethyl (-CFs) group
at the 7-position significantly influences the molecule's electronic properties, lipophilicity, and
metabolic stability, making it an attractive moiety for modern drug design.[1]

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 1092304-95-4 Internal Verification

Molecular Formula C11HeF3NO:2 [Internal Calculation]

Molecular Weight 241.17 g/mol [Internal Calculation]
White to off-white solid

Appearance ) General knowledge
(predicted)

Soluble in organic solvents
Solubility such as DMSO and methanol General knowledge
(predicted)

Synthesis of the Quinoline Scaffold: Established
Methodologies

The synthesis of the 7-(trifluoromethyl)quinoline-2-carboxylic acid core can be approached
through several classic named reactions for quinoline synthesis. The choice of method often
depends on the availability of starting materials and the desired substitution pattern.

Doebner Reaction

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids through the
condensation of an aniline, an aldehyde, and pyruvic acid.[2] For the synthesis of the target
molecule's isomer, a modified Doebner reaction using 3-(trifluoromethyl)aniline would be a
logical starting point.

Causality of Experimental Choices: The acidic conditions typically employed in the Doebner
reaction facilitate both the formation of an imine intermediate from the aniline and aldehyde,
and the subsequent Michael addition of the enolized pyruvic acid. This is followed by a
cyclization and dehydration to form the quinoline ring. The use of a hydrogen-transfer protocol
can improve yields, especially for anilines bearing electron-withdrawing groups.[3]
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Caption: Generalized workflow of the Doebner Reaction.

Pfitzinger Reaction

The Pfitzinger reaction offers an alternative route, particularly for the synthesis of quinoline-4-
carboxylic acids, by reacting isatin or its derivatives with a carbonyl compound containing an a-
methylene group in the presence of a strong base.[4]

Spectroscopic and Analytical Characterization

The structural elucidation of 7-(Trifluoromethyl)quinoline-2-carboxylic acid relies on a
combination of spectroscopic techniques. While specific experimental data for this exact
compound is not readily available in the public domain, the expected spectral characteristics
can be predicted based on the analysis of closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic
region, characteristic of the substituted quinoline ring system. The protons on the quinoline
core will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to
spin-spin coupling. The carboxylic acid proton will likely appear as a broad singlet at a
downfield chemical shift (typically >10 ppm).[5]

e 13C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the
molecule. The trifluoromethyl group will cause a characteristic splitting of the C-7 signal due
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to carbon-fluorine coupling. The carbonyl carbon of the carboxylic acid will be observed at a
downfield position (typically >160 ppm).[6]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of the compound.

Electron lonization (EI-MS): Under EI conditions, the molecular ion peak ([M]*) would be
expected. Characteristic fragmentation would likely involve the loss of the carboxyl group (-
COOH) as a radical (M-45) or the loss of carbon dioxide (M-44).[7]

Electrospray lonization (ESI-MS): In ESI-MS, the protonated molecule ([M+H]*) or the
deprotonated molecule ([M-H]~) would be the predominant species observed, confirming the
molecular weight.

cooH Further Fragmentation

-C02 Further Fragmentation
P [M-CO2]+e

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional

groups present in the molecule.

o O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm~? due to
the hydrogen-bonded carboxylic acid hydroxyl group.[8]

e C=0 Stretch: A strong, sharp absorption band around 1700-1725 cm~ will indicate the
presence of the carbonyl group of the carboxylic acid.[8]
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e C-F Stretch: Strong absorptions in the 1000-1350 cm~* region are characteristic of the C-F
bonds of the trifluoromethyl group.

Applications in Drug Discovery and Medicinal
Chemistry

Quinoline carboxylic acids are a well-established class of compounds with a broad range of
biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[9] The
introduction of a trifluoromethyl group can enhance these properties through several
mechanisms:

 Increased Lipophilicity: The -CFs group increases the molecule's lipophilicity, which can
improve its ability to cross cell membranes and reach its biological target.[1]

» Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the
trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This
can lead to an extended half-life and improved pharmacokinetic profile of a drug candidate.

[1]

o Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CFs group can
alter the electronic distribution of the quinoline ring, potentially leading to stronger
interactions with biological targets.[1]

While specific biological data for 7-(Trifluoromethyl)quinoline-2-carboxylic acid is limited in
publicly accessible literature, its structural features suggest it as a promising scaffold for the
development of novel therapeutic agents. It is a valuable building block for creating libraries of
compounds for screening against various disease targets.

Safety and Handling

As with all laboratory chemicals, 7-(Trifluoromethyl)quinoline-2-carboxylic acid should be
handled with appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed
safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion
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7-(Trifluoromethyl)quinoline-2-carboxylic acid represents a molecule of high interest for
medicinal chemists and drug discovery scientists. Its synthesis can be achieved through

established synthetic routes for quinoline derivatives. The presence of the trifluoromethyl group

Is anticipated to bestow favorable physicochemical and pharmacokinetic properties. Further
investigation into the biological activities of this compound and its derivatives is warranted to
fully explore its therapeutic potential.

References
US4544747A - Quinoline carboxylic acid derivatives - Google P

e Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin
precursors as potential human dihydroorot - Cherry. [Link]

o A process for the preparation of quinoline carboxylic acid derivatives - European P

» Derivatives of quinolinecarboxylic acid - European P

» Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially
Antiproliferative, Antioxidative, and Anti-Inflamm

e Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R
Antagonists - PMC - PubMed Central. [Link]

e Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R

o Doebner reaction - Wikipedia. [Link]

e FTIR Functional Group Database Table with Search - InstaNANO. [Link]

o EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids
antagonist - Google P

o Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

o Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-
Transfer Reaction - PMC - PubMed Central. [Link]

e CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

o Mass Spectrometry - Fragmentation P

o Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug
resistance protein 2 (MRP2) inhibitors - SID. [Link]

o US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google P

e FTIR Spectrum of Quinoline-2-carboxylic acid - ResearchG

o A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via
modified Doebner hydrogen transfer reaction - Taylor & Francis Online. [Link]

» Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-
linked immunosorbent assay and time-resolved fluoroimmunoassay - PubMed. [Link]

e 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of
Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [Link]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1603559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

e PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

e SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME
REACTIONS: AN OVERVIEW - IIP Series. [Link]

» Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution
Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI. [Link]

e FTIR Analysis for Biomolecules - Rocky Mountain Labs. [Link]

» Carboxylic Acid (Bio)lsosteres in Drug Design - PMC - PubMed Central. [Link]

e Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.

 How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of
Science & Technology - Jurnal UPI. [Link]

e FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide...

e [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H20, experimental) (HMDB0000232). [Link]

e Convenient Gould—Jacobs Synthesis of 4-Quinolone Core Using E

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 7-
(Trifluoromethyl)quinoline-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1603559#7-trifluoromethyl-quinoline-2-carboxylic-
acid-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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